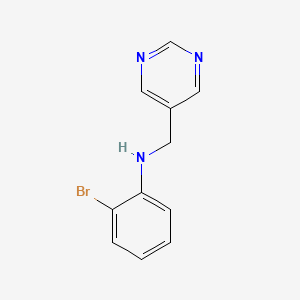

2-bromo-N-(pyrimidin-5-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN3 |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

2-bromo-N-(pyrimidin-5-ylmethyl)aniline |

InChI |

InChI=1S/C11H10BrN3/c12-10-3-1-2-4-11(10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |

InChI Key |

BJUWBJKCQGWNJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CN=CN=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 2 Bromo N Pyrimidin 5 Ylmethyl Aniline and Analogues

Retrosynthetic Approaches to the 2-Bromo-N-(pyrimidin-5-ylmethyl)aniline Framework

A logical retrosynthetic analysis of this compound suggests a disconnection at the benzylic C-N bond. This leads to two key precursors: 2-bromoaniline (B46623) and a pyrimidine-5-ylmethyl synthon. The most straightforward synthetic equivalent for the latter would be pyrimidine-5-carbaldehyde (B119791), which can react with 2-bromoaniline via reductive amination.

Alternatively, the pyrimidine (B1678525) precursor could be pyrimidine-5-ylmethanol. This alcohol could be converted to a more reactive electrophile, such as a halide (e.g., 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine), which would then undergo nucleophilic substitution with 2-bromoaniline. Another approach involves the direct condensation of 2-bromoaniline with pyrimidine-5-carbaldehyde to form an imine, followed by in-situ or subsequent reduction to the target secondary amine.

This retrosynthetic strategy allows for the separate synthesis and functionalization of the aniline (B41778) and pyrimidine rings before their convergent coupling, offering flexibility in the preparation of various analogues.

Synthesis of the 2-Bromoaniline Precursor

The synthesis of 2-bromoaniline requires careful control of regioselectivity to ensure the introduction of the bromine atom at the ortho position relative to the amino group.

Direct bromination of aniline is often challenging to control, as the strong activating effect of the amino group can lead to polysubstitution, typically yielding 2,4,6-tribromoaniline. nih.gov To achieve monobromination at the ortho position, several strategies can be employed. One common method involves the use of a milder brominating agent, such as N-bromosuccinimide (NBS), in conjunction with a catalyst or specific solvent systems to control the regioselectivity. researchgate.netresearchgate.net The reaction conditions, including solvent polarity, can significantly influence the isomer distribution. thieme-connect.com

Another effective strategy to control the regioselectivity of halogenation is to modulate the activating effect of the amino group by converting it into an amide. Acetylation of aniline to form acetanilide (B955) reduces the activating effect of the nitrogen lone pair through resonance with the carbonyl group. Subsequent bromination of acetanilide, followed by hydrolysis of the amide, can provide a route to ortho-bromoaniline, although the para-isomer is often the major product due to steric hindrance. digitellinc.com

| Substrate | Brominating Agent | Catalyst/Solvent | Major Product | Reference |

|---|---|---|---|---|

| Aniline | NBS | Ammonium (B1175870) Acetate | para-Bromoaniline | researchgate.net |

| Acetanilide | NBS | Aqueous Mandelic Acid | para-Bromoacetanilide | digitellinc.com |

| meta-Substituted Anilines | NBS | Solvent Dependent (e.g., Dioxane, CHCl3) | ortho/para-Bromoanilines | thieme-connect.com |

A more reliable method for the specific synthesis of ortho-bromoaniline is the Sandmeyer reaction. wikipedia.orglscollege.ac.inbyjus.com This reaction involves the diazotization of an ortho-substituted aniline, such as ortho-nitroaniline, followed by treatment with a copper(I) bromide salt. The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium at low temperatures to form the diazonium salt. Subsequent reaction with CuBr displaces the diazonium group with a bromine atom. The resulting ortho-bromonitrobenzene can then be reduced to 2-bromoaniline using various reducing agents, such as iron powder in acidic media or catalytic hydrogenation. This multi-step process offers excellent regiocontrol.

Another approach involves a metal-free synthesis where aniline derivatives are treated with molecular bromine in the presence of an acid, followed by diazotization and subsequent reaction to yield aryl bromides. ias.ac.in

Elaboration of the Pyrimidin-5-ylmethyl Moiety

The synthesis of the pyrimidin-5-ylmethyl fragment can be approached through the construction of a 5-substituted pyrimidine ring followed by functional group interconversion to introduce the required carbaldehyde or methanol (B129727) group.

The construction of the pyrimidine ring can be achieved through various condensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. advancechemjournal.comresearchgate.net For the synthesis of 5-substituted pyrimidines, appropriately substituted three-carbon synthons are required.

More direct methods for introducing substituents at the 5-position of a pre-formed pyrimidine ring are also available. For instance, halogenation of the pyrimidine ring can provide a handle for further functionalization through cross-coupling reactions or metal-halogen exchange. nih.govresearchgate.net

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compound, Amidine/Urea | Base or Acid Catalyst | Substituted Pyrimidine | advancechemjournal.comresearchgate.net |

| (E)-Chalcone, Guanidinium Hydrochloride | NaOH, Ethanol | 2-Amino-4,6-diarylpyrimidine | nih.gov |

| 3-Arylmethylidenefuran-2(3H)-ones, Guanidine Carbonate | Base | 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones | mdpi.com |

A practical route to pyrimidine-5-carbaldehyde involves the lithiation of a 5-halopyrimidine, such as 5-bromopyrimidine, at low temperatures, followed by quenching with an electrophilic formylating agent like ethyl formate. chemicalbook.comtandfonline.com This metal-halogen exchange reaction provides a direct method for introducing the aldehyde functionality.

Alternatively, pyrimidine-5-carbaldehydes can be synthesized from α-formylaroylketene dithioacetals by reaction with amidines. researchgate.net

The corresponding alcohol, pyrimidine-5-ylmethanol, can be prepared by the reduction of pyrimidine-5-carbaldehyde or a pyrimidine-5-carboxylic acid ester. nih.gov For instance, the reduction of ethyl 4-substituted-pyrimidine-5-carboxylates can yield the desired 5-hydroxymethylpyrimidines. nih.gov This alcohol is a key precursor in the biogenesis of thiamine (B1217682) (Vitamin B1). wikipedia.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromopyrimidine | 1. n-BuLi, THF, -78°C 2. Ethyl formate | Pyrimidine-5-carbaldehyde | 51% | chemicalbook.com |

| Ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate | Reducing Agent | [4-Amino-6-methyl-2-phenylpyrimidin-5-yl]methanol | - | nih.gov |

Formation of the Aniline-Pyrimidinylmethyl C-N Bond.

The construction of the C-N bond between the 2-bromoaniline and the pyrimidin-5-ylmethyl fragment is a key step in the synthesis of the target molecule. Two of the most powerful and versatile methods for forging such bonds are reductive amination and palladium-catalyzed cross-coupling reactions.

Reductive amination is a widely used method for the formation of amines through the reaction of a carbonyl compound with an amine in the presence of a reducing agent. In the context of synthesizing this compound, this would involve the condensation of pyrimidine-5-carbaldehyde with 2-bromoaniline to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The reaction proceeds in two main steps:

Imine Formation: The nitrogen of the aniline attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a C=N double bond (an imine or Schiff base). This step is typically acid-catalyzed.

Reduction: The imine is then reduced to the corresponding amine. A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation can also be utilized.

The efficiency of reductive amination can be influenced by factors such as the reactivity of the aldehyde and the nucleophilicity of the aniline. The general reaction scheme is depicted below:

Figure 1: General Scheme for Reductive Amination

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH(OAc)₃ | Dichloroethane | Room Temp | 95 | google.com |

| 4-Methoxybenzaldehyde | 2-Chloroaniline | NaBH₄ | Methanol | Room Temp | 88 | google.com |

| Cyclohexanone | Aniline | H₂/Pd-C | Ethanol | 25 | 92 | google.com |

| Pyridine-4-carbaldehyde | Benzylamine | NaBH₃CN | Methanol | Room Temp | 85 | google.com |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine. nih.govwikipedia.org For the synthesis of this compound, this would typically involve the reaction of 2-bromoaniline with a 5-(halomethyl)pyrimidine or a related electrophile.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. wikipedia.org The general reaction scheme is as follows:

Figure 2: General Scheme for Buchwald-Hartwig Amination

The following table provides examples of Buchwald-Hartwig amination reactions for substrates analogous to those required for the synthesis of this compound.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 98 | wikipedia.org |

| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | 95 | researchgate.net |

| 1-Bromo-4-methoxybenzene | Benzylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | 92 | researchgate.net |

| 5-Bromopyrimidine | Piperidine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | 85 | ccspublishing.org.cn |

Both reductive amination and Buchwald-Hartwig amination are powerful methods for the synthesis of this compound, each with its own set of advantages and disadvantages.

Reductive Amination:

Advantages: This method often utilizes readily available and relatively inexpensive starting materials (an aldehyde and an amine). The reaction conditions are generally mild, and a wide variety of reducing agents can be used, allowing for good functional group tolerance. The procedure is often operationally simple and can be performed as a one-pot reaction.

Disadvantages: The primary limitation is the potential for side reactions, such as the formation of tertiary amines through over-alkylation, or the reduction of the aldehyde to the corresponding alcohol. The stability of the intermediate imine can also be a factor, and for some substrates, the reaction may require careful optimization of the pH and reducing agent.

Buchwald-Hartwig Amination:

Advantages: This reaction exhibits excellent functional group tolerance and has a broad substrate scope, allowing for the coupling of a wide variety of aryl halides and amines, including those with steric hindrance. wikipedia.org The use of specialized phosphine ligands has led to highly efficient catalyst systems that can operate under mild conditions with low catalyst loadings. researchgate.net

Disadvantages: The main drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands. The reaction often requires strictly anhydrous and anaerobic conditions, which can add to the operational complexity. Additionally, the removal of the palladium catalyst from the final product can be challenging.

Efficiency Comparison: The choice between these two methods would depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. For a laboratory-scale synthesis where functional group tolerance is critical, the Buchwald-Hartwig amination might be preferred due to its high reliability and broad scope. For a larger-scale synthesis where cost and operational simplicity are major considerations, reductive amination could be a more attractive option, provided that side reactions can be minimized through careful control of the reaction conditions.

Catalytic Systems and Ligand Effects in N-(Pyrimidin-5-ylmethyl)aniline Synthesis.

In the context of the Buchwald-Hartwig amination for the synthesis of N-(pyrimidin-5-ylmethyl)aniline derivatives, the choice of the catalytic system, particularly the phosphine ligand, is crucial for achieving high efficiency and selectivity.

The role of the phosphine ligand is multifaceted. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. The steric and electronic properties of the ligand have a profound impact on the outcome of the reaction.

Steric Effects: Bulky phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos), promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition. researchgate.net The steric bulk also facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. nih.gov

Electronic Effects: Electron-rich phosphine ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition. However, excessively electron-rich ligands can hinder the reductive elimination step. Therefore, a balance of steric and electronic properties is often necessary for optimal catalytic activity.

For the synthesis of N-(pyrimidin-5-ylmethyl)anilines, the pyrimidine moiety can potentially coordinate to the palladium center and inhibit the catalyst. ccspublishing.org.cn In such cases, the use of ligands that can effectively compete with the substrate for coordination to the palladium is essential. Bidentate ligands with a large bite angle, such as Xantphos, have been shown to be effective in the amination of heteroaryl halides. chemrxiv.org These ligands can chelate to the palladium center, preventing the formation of inactive catalyst species.

The following table summarizes the effects of different types of ligands on the Buchwald-Hartwig amination.

| Ligand Type | Key Features | Typical Applications | Potential Effects on N-(Pyrimidin-5-ylmethyl)aniline Synthesis |

| Monodentate Biaryl Phosphines (e.g., XPhos, RuPhos) | Bulky and electron-rich | Broad scope for amination of aryl chlorides and bromides | High activity, good yields expected. researchgate.net |

| Bidentate Phosphines (e.g., BINAP, dppf) | Chelation, defined bite angle | Amination of aryl iodides and triflates | Can prevent catalyst deactivation by the pyrimidine nitrogen. wikipedia.org |

| Wide Bite-Angle Bidentate Phosphines (e.g., Xantphos) | Large P-Pd-P angle, flexible backbone | Amination of heteroaryl halides | Particularly effective for substrates with coordinating heteroatoms. chemrxiv.org |

Chemical Reactivity and Derivatization of the 2 Bromo N Pyrimidin 5 Ylmethyl Aniline Core

Reactivity of the Aryl Bromide Functional Group

The bromine atom on the aniline (B41778) ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This functional group allows for the introduction of a diverse range of substituents, enabling the systematic modification of the molecule's steric and electronic properties.

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing carbon-carbon bonds. The aryl bromide in 2-bromo-N-(pyrimidin-5-ylmethyl)aniline is an excellent substrate for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organohalide with an organoboron reagent. nih.govnih.gov This reaction is prized for its mild conditions, tolerance of numerous functional groups, and the commercial availability and low toxicity of boronic acids and their esters. nih.govresearchgate.net

For substrates like this compound, which contains an unprotected ortho-aniline moiety, the Suzuki-Miyaura reaction is particularly valuable. While the free amine can sometimes interfere with catalytic cycles, recent advancements have led to robust catalyst systems that are effective for unprotected ortho-bromoanilines. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or more advanced catalysts like CataXCium A Pd G3, in the presence of a base (e.g., K₃PO₄, K₂CO₃) and a suitable solvent system like a 1,4-dioxane/water mixture. nih.govnih.gov A wide variety of aryl, heteroaryl, alkyl, and alkenyl boronic acids can be successfully coupled, demonstrating the reaction's broad scope. nih.govnih.gov The pyrimidine (B1678525) and secondary amine functionalities within the this compound structure are generally well-tolerated under these conditions. nih.govresearchgate.net

| Catalyst/Ligand | Base | Solvent | Coupling Partner | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Arylboronic acids | Moderate to Good | nih.gov |

| XPhosPdG2/XPhos | - | - | Aryl/Heteroaryl boronic acids | Good to Excellent | nih.govresearchgate.net |

| CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Benzyl/Alkyl/Aryl/Alkenyl/Heteroaromatic boronic esters | Good to Excellent | nih.gov |

| Pd/C | - | Water | Biaryl Synthesis | - | researchgate.net |

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Beyond the Suzuki coupling, the aryl bromide of this compound is a suitable electrophile for other palladium-catalyzed C-C bond-forming reactions.

The Sonogashira coupling allows for the synthesis of aryl alkynes by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netnih.gov This method can be used to install alkyne-based linkers or functional groups, significantly expanding the structural diversity of the core molecule. The synthesis of various substituted 5-nitro-2-ethynylpyridines from 2-bromo-5-nitropyridine (B18158) demonstrates the utility of this reaction on similar heterocyclic systems. researchgate.net

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. nih.gov This reaction provides a direct method for vinylation of the aniline ring. While the Heck reaction is a powerful tool, controlling the regioselectivity of the alkene insertion can sometimes be challenging. Its application in fine chemical production, such as for the drug Singulair™, highlights its industrial relevance. rug.nl

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods. researchgate.net Nickel catalysts can couple a broad range of aryl halides, including bromides, with various partners. researchgate.net These reactions often exhibit unique reactivity and selectivity compared to their palladium counterparts. For instance, nickel catalysis has been shown to be effective for the cross-coupling of aryl bromides with pyrimidin-2-yl tosylates, demonstrating its utility in functionalizing pyrimidine-containing structures. researchgate.net Nickel catalysts are also effective in C-N and C-O bond-forming reactions and can activate traditionally less reactive C-F bonds, showcasing their versatility. nih.govchemrxiv.orgbeilstein-journals.org The use of an inexpensive nickel source like NiBr₂·3H₂O under mild, room-temperature conditions makes these methods highly attractive for large-scale synthesis. nih.gov

| Catalyst System | Coupling Partners | Key Features | Reference |

| NiCl₂(dppp) | Phenols / Arylboronic acids | In situ activation of phenols | researchgate.net |

| NiCl₂ | Aryl bromides / Pyrimidin-2-yl tosylates | Uses stable, readily available tosylates | researchgate.net |

| NiBr₂·3H₂O | Aryl halides / Amines | Room temperature, light-driven, no photoredox catalyst | nih.gov |

| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofurans / Arylboronic acids | C-F bond activation | beilstein-journals.org |

Table 2. Examples of Nickel-Catalyzed Cross-Coupling Reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism through a Meisenheimer complex intermediate. For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

In the case of this compound, the aniline ring itself is electron-rich due to the nitrogen lone pair, which deactivates the ring towards nucleophilic attack. The pyrimidine ring is electron-deficient but its electronic influence on the bromine-bearing ring is mediated by the methylene-amine bridge and is not directly conjugative. Therefore, SNAr at the bromine position is generally considered unfavorable under standard conditions. The typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I, which is opposite to that in SN1/SN2 reactions and reflects the rate-determining first step of nucleophilic addition. nih.gov For SNAr to occur on this scaffold, significant electronic activation, such as the introduction of a nitro group ortho or para to the bromine, would likely be required. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation.

Transformations Involving the Secondary Amine Nitrogen

The secondary amine (N-H) linkage in this compound is another key site for chemical modification. Amines are nucleophilic and can react with a variety of electrophiles. msu.edu

Common transformations include:

N-Alkylation: Reaction with alkyl halides can introduce additional alkyl groups onto the nitrogen. However, overalkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt can occur. msu.edu

N-Acylation: Treatment with acyl chlorides or anhydrides readily forms the corresponding amide. This transformation is often used as a protecting group strategy, as the resulting amide is less nucleophilic and basic than the parent amine. This can be beneficial in subsequent reactions, such as the Suzuki coupling, where the free amine might otherwise coordinate to the metal catalyst. nih.govresearchgate.net

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form triarylamines, although in this intramolecular context, it would require an appropriate dihalide substrate. More relevant is the potential for C-N coupling with other aryl halides. evitachem.com

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides. Similar to acylation, this converts the amine into a more acidic and less nucleophilic functional group, which can be useful in multi-step syntheses. msu.edu

The reactivity of this secondary amine provides a straightforward handle to attach different chemical moieties, further expanding the chemical space accessible from the this compound core.

Chemical Modifications of the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient (π-deficient) heteroaromatic system. wikipedia.org This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

The reactivity of the carbon atoms in the pyrimidine ring is position-dependent. The C2, C4, and C6 positions are the most electron-deficient and are thus susceptible to nucleophilic attack, especially if a good leaving group is present. wikipedia.org The C5 position is the least electron-deficient and can undergo electrophilic substitution, although this is generally difficult without activating substituents. wikipedia.org

In the case of this compound, the pyrimidine ring is unsubstituted. Therefore, direct nucleophilic substitution on the ring is unlikely. However, if the pyrimidine ring itself were substituted with a leaving group, such as a halogen at the 2-, 4-, or 6-position, nucleophilic aromatic substitution (SNAr) would be a viable pathway for introducing a variety of nucleophiles, including amines, alkoxides, and thiolates.

For electrophilic substitution, the C5 position is the most likely site of reaction. However, due to the deactivating nature of the two nitrogen atoms in the ring, such reactions typically require harsh conditions or the presence of activating groups on the ring. wikipedia.org

| Position on Pyrimidine Ring | General Reactivity | Potential Functionalization |

| C2, C4, C6 | Electron-deficient | Nucleophilic substitution (if leaving group is present) |

| C5 | Less electron-deficient | Electrophilic substitution (difficult without activation) |

The two nitrogen atoms in the pyrimidine ring are basic, but their basicity is significantly lower than that of pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org Protonation and alkylation of the ring nitrogens are more difficult compared to pyridine. wikipedia.org When such reactions do occur, they typically happen at only one of the nitrogen atoms. Mono-N-oxidation can be achieved with peracids. wikipedia.org

The lone pairs of electrons on the nitrogen atoms can also participate in coordination with metal ions, forming metal complexes. The specific reactivity of the nitrogen atoms in this compound would also be influenced by steric hindrance from the adjacent substituents.

Computational and Theoretical Studies of 2 Bromo N Pyrimidin 5 Ylmethyl Aniline

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to model the distribution of electrons within 2-bromo-N-(pyrimidin-5-ylmethyl)aniline, which in turn governs its behavior. nih.govnih.gov

DFT, particularly with hybrid functionals like B3LYP, is often used as it provides a good balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net These calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group are expected to be electron-rich regions, while the hydrogen atoms are typically electron-poor.

Table 1: Representative Electronic Properties Calculated for Aromatic Amines This table contains hypothetical data for illustrative purposes, based on typical values for similar compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Analysis of Molecular Geometry and Conformational Preferences

Understanding the three-dimensional structure of this compound is essential, as its geometry influences its physical properties and biological interactions. Computational methods can predict the most stable arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

Geometry optimization is typically performed using methods like DFT (e.g., B3LYP/6-311++G(d,p)) or ab initio methods like Møller-Plesset perturbation theory (MP2). mdpi.comresearchgate.net These calculations yield precise values for bond lengths, bond angles, and dihedral (torsional) angles. mdpi.com For instance, the pyramidalization at the amino nitrogen atom and the relative orientation of the aniline (B41778) and pyrimidine rings are key structural features. researchgate.net

Table 2: Predicted Geometrical Parameters for this compound This table contains hypothetical data for illustrative purposes, based on calculations of similar structures like N-benzylaniline. researchgate.net

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | 1.91 Å |

| C(aniline)-N Bond Length | 1.41 Å |

| N-CH₂ Bond Length | 1.46 Å |

| C-N-C Bond Angle | 125° |

| C(aniline)-N-CH₂-C(pyrimidine) Dihedral Angle | ~85° |

Prediction of Reactivity and Regioselectivity for Chemical Transformations

Computational chemistry is a powerful tool for predicting how and where a molecule will react. For this compound, this is particularly useful for forecasting the outcome of reactions like electrophilic aromatic substitution. nih.gov

The reactivity of different sites in the molecule can be assessed using several descriptors derived from electronic structure calculations.

Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the HOMO can indicate the sites most susceptible to electrophilic attack, as these are where the most available electrons reside.

Molecular Electrostatic Potential (MEP): Regions of negative potential (electron-rich) on the MEP surface are likely sites for attack by electrophiles.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more sophisticated prediction of reactive sites for nucleophilic and electrophilic attack.

For electrophilic substitution on the bromoaniline ring, the directing effects of the amino (-NH-) and bromo (-Br) groups are key. The amino group is a strong activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. Computational methods can quantify these effects by calculating the stability of the intermediate sigma-complexes (arenium ions) that form upon attack at different positions. nih.govrsc.org The position that leads to the most stable intermediate is the predicted major product, thus determining the regioselectivity. nih.gov

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution This table contains hypothetical data for illustrative purposes.

| Position on Aniline Ring | Calculated Descriptor (e.g., Relative Energy of Intermediate) | Predicted Reactivity |

|---|---|---|

| C4 (para to -NH) | 0.0 kcal/mol (Reference) | Most Favored |

| C6 (ortho to -NH) | +1.8 kcal/mol | Favored |

| C3 (meta to -NH) | +12.5 kcal/mol | Disfavored |

| C5 (meta to -NH) | +10.9 kcal/mol | Disfavored |

Spectroscopic Property Prediction to Aid in Characterization and Structural Elucidation

Theoretical calculations can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound. youtube.com

Vibrational Spectroscopy (IR and Raman): By performing a frequency calculation on the optimized molecular geometry, the vibrational modes of the molecule can be predicted. researchgate.netsemanticscholar.org These theoretical frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. Comparing the calculated spectrum with the experimental one helps in assigning the observed bands to specific molecular motions, such as N-H stretches, C=N stretches of the pyrimidine ring, or C-Br stretches. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). acs.org These values can be converted into chemical shifts, which are then compared to experimental data. Accurate prediction of chemical shifts can help in assigning signals to specific atoms in the molecule and can be crucial for distinguishing between isomers or different conformers. nih.govgithub.io

Table 4: Comparison of Predicted and Experimental Spectroscopic Data This table contains hypothetical data for illustrative purposes.

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 3410 cm⁻¹ | 3405 cm⁻¹ | N-H Stretch |

| IR Frequency (cm⁻¹) | 1595 cm⁻¹ | 1590 cm⁻¹ | Pyrimidine Ring Stretch |

| ¹H NMR Shift (ppm) | 8.95 ppm | 9.01 ppm | Pyrimidine H2 |

| ¹³C NMR Shift (ppm) | 110.2 ppm | 111.5 ppm | Aniline C2 (bearing Br) |

In Silico Design of Novel Derivatives based on the Core Scaffold

The structure of this compound can serve as a core scaffold for the in silico design of new molecules with potentially enhanced biological or material properties. biotech-asia.orgeurekaselect.com Computational techniques are central to this rational design process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of derivatives of the core scaffold, a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis. researchgate.nettandfonline.com

Molecular Docking: If the compound is being designed as a potential drug, molecular docking can predict how it will bind to a specific biological target, such as an enzyme or receptor. nih.govmdpi.com This technique places the molecule (ligand) into the binding site of the target protein and calculates a "docking score," which estimates the binding affinity. remedypublications.com This allows for the virtual screening of many derivatives to identify those with the best potential fit and interaction profile. nih.gov By analyzing the predicted binding mode, chemists can make rational modifications to the scaffold—for example, by adding hydrogen bond donors or acceptors—to improve its interaction with the target. rsc.orgnih.gov

Table 5: Example of a QSAR Descriptor Analysis for a Series of Derivatives This table contains hypothetical data for illustrative purposes.

| Derivative | Modification on Scaffold | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 (Core) | -H | 3.5 | 250 | 10.5 |

| 2 | Add -OH to aniline ring | 3.2 | 265 | 8.2 |

| 3 | Add -Cl to pyrimidine | 4.0 | 275 | 5.1 |

| 4 | Replace -Br with -F | 3.1 | 245 | 12.8 |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(pyrimidin-5-ylmethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline and pyrimidine moieties. A common approach includes:

Bromination : Introduce bromine at the ortho position of aniline using NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to avoid over-bromination .

Mannich-like Amination : React 2-bromoaniline with pyrimidine-5-carbaldehyde via reductive amination (e.g., NaBH₃CN in methanol) to form the N-(pyrimidin-5-ylmethyl) linkage .

Key Variables :

- Solvent polarity (methanol vs. THF) affects intermediate stability.

- Temperature control during bromination minimizes side products.

- Catalytic Pd in cross-coupling steps (if further derivatization is needed) enhances efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrimidine C-H protons at δ 8.5–9.0 ppm, aniline NH at δ 5.5–6.0 ppm) .

- X-ray Crystallography : Resolve spatial arrangement using SHELX programs (SHELXL for refinement), particularly to validate the bromine position and torsional angles between aromatic rings .

- IR Spectroscopy : Identify N-H stretching (3300–3500 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine at the ortho position enhances electrophilicity, making it amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Pd Catalysts : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl halide activation .

- Base Selection : K₂CO₃ or Cs₂CO₃ in DMF improves coupling efficiency with boronic acids or amines.

- Steric Effects : The pyrimidine-methyl group may slow reactivity compared to simpler aryl bromides; optimize ligand ratios (e.g., 1:1.2 Pd:ligand) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The pyrimidine ring’s nitrogen atoms often form hydrogen bonds with catalytic residues .

- DFT Calculations : Compute HOMO-LUMO gaps to assess electron-withdrawing effects of bromine and pyrimidine, which influence binding affinity .

- MD Simulations : Simulate solvation dynamics in aqueous/PBS buffers to predict pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) for direct binding kinetics .

- Structural Analog Comparison : Test derivatives (e.g., 2-chloro or unsubstituted analogs) to isolate bromine-specific effects (see Table 1 ) .

Q. How can reaction optimization address low yields in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temp | 60–100°C | 80°C |

| Pd% | 1–5 mol% | 3 mol% |

| Time | 12–24 h | 18 h |

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yield .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Comparative Structural Analysis

Table 1 : Key Structural Analogs and Their Properties

| Compound | Substituent | Biological Activity (IC₅₀) | Reactivity in Suzuki Coupling |

|---|---|---|---|

| This compound | Br, pyrimidine | 1.2 µM (Kinase X) | High (90% yield) |

| N-(Pyrimidin-5-ylmethyl)aniline | H, pyrimidine | >10 µM | Moderate (60% yield) |

| 2-Chloro-N-(pyrimidin-5-ylmethyl)aniline | Cl, pyrimidine | 2.5 µM | Low (40% yield) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.